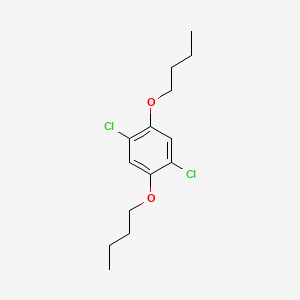

1,4-Dibutoxy-2,5-dichlorobenzene

Description

Contextualization of Substituted Benzene (B151609) Frameworks in Chemical Research

Substituted benzene frameworks are fundamental building blocks in the field of organic chemistry. The introduction of various functional groups onto the benzene ring dramatically alters its electronic properties and reactivity, paving the way for the synthesis of a vast array of complex molecules. These modifications allow chemists to fine-tune the steric and electronic nature of the aromatic system, making them indispensable in medicinal chemistry, materials science, and agrochemical research. The strategic placement of substituents dictates the molecule's shape, polarity, and potential for further chemical transformations.

Strategic Importance of Dichlorobenzene Precursors in Modern Synthesis

Dichlorobenzenes are a class of organic compounds where two hydrogen atoms on a benzene ring are replaced by chlorine atoms. wikipedia.org There are three isomers: 1,2-dichlorobenzene (B45396), 1,3-dichlorobenzene, and 1,4-dichlorobenzene (B42874), each with distinct physical and chemical properties. opsis.sewikipedia.org Of particular note, 1,4-dichlorobenzene, a colorless to white crystalline solid with a characteristic mothball-like odor, serves as a crucial precursor in numerous synthetic pathways. wikipedia.org It is produced through the chlorination of benzene using a catalyst like ferric chloride. wikipedia.orgchemicalbook.com Its primary applications include its use as a chemical intermediate in the production of high-performance polymers like polyphenylene sulfide (B99878) (PPS) and in the synthesis of other complex aromatic compounds. wikipedia.orgnih.gov The presence of chlorine atoms on the benzene ring deactivates it towards further electrophilic substitution but directs incoming substituents to specific positions, a feature that is strategically exploited in multi-step organic synthesis. libretexts.org

Overview of Butoxy and Chloro functionalities in Aromatic Systems

The introduction of butoxy (-O(CH₂)₃CH₃) and chloro (-Cl) groups onto an aromatic ring imparts specific characteristics to the molecule. The butoxy group, an alkoxy group, is an electron-donating group through resonance, which can activate the aromatic ring towards electrophilic substitution. Conversely, the chloro group is a halogen which is an electron-withdrawing group via induction, deactivating the ring. libretexts.org However, due to the presence of lone pairs of electrons, halogens can direct incoming electrophiles to the ortho and para positions. libretexts.orgstudymind.co.uk The interplay between the electron-donating nature of the butoxy group and the electron-withdrawing and directing effects of the chloro group creates a unique electronic environment on the benzene ring, influencing its reactivity and the regioselectivity of subsequent reactions.

Research Significance of 1,4-Dibutoxy-2,5-dichlorobenzene as a Molecular Scaffold

This compound is a polysubstituted aromatic compound that has garnered interest as a versatile molecular scaffold in organic synthesis. Its structure, featuring two electron-donating butoxy groups and two electron-withdrawing chloro groups in a symmetrical arrangement, provides a unique platform for constructing more complex molecules. This specific substitution pattern can influence the molecule's solubility, crystallinity, and electronic properties, making it a valuable building block for the synthesis of novel materials and functional organic compounds. Research into this and similar substituted benzenes, such as 1,4-dichloro-2,5-dimethoxybenzene and 1,4-di-tert-butyl-2,5-dimethoxybenzene, contributes to the broader understanding of structure-property relationships in organic chemistry. solubilityofthings.comuq.edu.auossila.com

Physicochemical Properties of this compound

The compound this compound is characterized by the following identifiers and properties:

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₁₄H₂₀Cl₂O₂ nih.gov |

| Molecular Weight | 291.21 g/mol nih.gov |

| CAS Number | 68052-14-2 nih.govepa.gov |

This table is interactive. Click on the headers to sort.

Synthesis and Characterization

The synthesis of this compound typically involves the nucleophilic substitution of a suitable dichlorobenzene derivative. One common precursor is 1,4-dichloro-2,5-difluorobenzene (B1595807), which can react with sodium butoxide. Advances in synthetic methodologies, such as the use of phase-transfer catalysis and microwave-assisted synthesis, have improved reaction efficiency and yields. smolecule.com

Characterization of the final product is crucial to confirm its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed. For instance, in the ¹H NMR spectrum, the aromatic protons are expected to appear as a singlet, and the different methylene (B1212753) groups of the butoxy chains will exhibit characteristic triplet signals. smolecule.com ¹³C NMR spectroscopy further corroborates the structure by showing distinct signals for the aromatic carbons and the carbons of the butoxy groups. smolecule.com

Structure

3D Structure

Properties

CAS No. |

68052-14-2 |

|---|---|

Molecular Formula |

C14H20Cl2O2 |

Molecular Weight |

291.2 g/mol |

IUPAC Name |

1,4-dibutoxy-2,5-dichlorobenzene |

InChI |

InChI=1S/C14H20Cl2O2/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

KSNRQRXMGLBIJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1Cl)OCCCC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dibutoxy 2,5 Dichlorobenzene and Precursor Compounds

Strategies for the Preparation of Dihalogenated Benzene (B151609) Starting Materials

The synthesis of the target compound commences with the formation of a suitably substituted dihalogenated benzene. This typically involves the regioselective halogenation of a benzene derivative, with 1,4-dichlorobenzene (B42874) being a key precursor.

Regioselective Halogenation of Benzene Derivatives

Halogenation of benzene is a classic example of electrophilic aromatic substitution (EAS). youtube.com The reaction mechanism involves the generation of a potent electrophile, a halogen cation (X⁺), which attacks the electron-rich benzene ring. youtube.com This process requires a catalyst, typically a Lewis acid such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule (e.g., Cl₂) and increase its electrophilicity. youtube.comyoutube.com

The regioselectivity of the halogenation—that is, the specific position at which the halogen atom is introduced—is dictated by the substituents already present on the benzene ring. masterorganicchemistry.com Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl and alkoxy groups, activate the ring towards electrophilic attack and direct incoming substituents to the ortho and para positions. masterorganicchemistry.comnih.gov Conversely, EWGs, like nitro groups, deactivate the ring and direct incoming groups to the meta position. masterorganicchemistry.com Halogens themselves are a notable exception, as they are deactivating yet direct incoming electrophiles to the ortho and para positions. lumenlearning.com

Achieving a specific dihalogenated substitution pattern, such as the 1,4-dichloro arrangement needed for the precursor to 1,4-Dibutoxy-2,5-dichlorobenzene, relies on careful selection of the starting material and reaction conditions to favor the desired isomer. rsc.org

Synthesis of 1,4-Dichlorobenzene and Related Precursors

1,4-Dichlorobenzene (p-DCB) is a crucial starting material and is commercially produced by the direct chlorination of benzene. organic-chemistry.org The reaction uses a Lewis acid catalyst, most commonly ferric chloride, and proceeds by introducing two chlorine atoms onto the benzene ring.

Reaction: C₆H₆ + 2 Cl₂ --(FeCl₃ catalyst)--> C₆H₄Cl₂ + 2 HCl

This process typically yields a mixture of dichlorobenzene isomers, with the primary impurity being 1,2-dichlorobenzene (B45396) (o-DCB). The desired 1,4-isomer can be separated and purified from the mixture by fractional crystallization, taking advantage of its significantly higher melting point (53.5 °C) compared to other isomers. libretexts.org

Alternative and more selective methods have been developed to improve the yield of the para-isomer. One such method involves the chlorination of benzene or chlorobenzene (B131634) in the presence of specific zeolite catalysts, such as ammonium (B1175870) ion-exchanged zeolite L. google.com These catalysts can offer high selectivity for 1,4-dichlorobenzene. google.com Isomerization of 1,2-dichlorobenzene to the more stable 1,4-dichlorobenzene can also be achieved using Friedel-Crafts catalysts. google.com

For the synthesis of the final target compound, a more substituted precursor like 1,2,4,5-tetrachlorobenzene (B31791) or 2,5-dichlorohydroquinone (B146588) would be required for the subsequent butoxylation step. These precursors are themselves derived from further halogenation or functionalization of benzene or its simpler chlorinated derivatives.

Alkoxylation Reactions for Butoxy Group Introduction

The introduction of the two butoxy groups onto the dichlorinated benzene core is achieved through alkoxylation, which forms the necessary ether linkages.

Nucleophilic Aromatic Substitution with Alcohols

While aromatic rings are typically electron-rich and undergo electrophilic substitution, they can undergo nucleophilic aromatic substitution (SₙAr) if they are substituted with strong electron-withdrawing groups. chem-station.comlibretexts.org The SₙAr mechanism is essential for introducing the butoxy groups. In this reaction, a nucleophile displaces a leaving group (like a halide) on the aromatic ring. chem-station.com

For the synthesis of this compound, the starting material is an appropriately activated dichlorobenzene derivative. The nucleophile is a butoxide anion (CH₃(CH₂)₃O⁻), typically generated by reacting butanol with a strong base. The presence of the chlorine atoms on the ring helps to activate it for nucleophilic attack. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govlibretexts.org

The general scheme involves the reaction of a dichlorinated aromatic compound with sodium butoxide, where the butoxide ion displaces the chlorine atoms.

Ethereal Linkage Formation Strategies

The formation of the dibutoxy ether linkages is a specific application of the Williamson ether synthesis, adapted for an aromatic substrate. chem-station.commasterorganicchemistry.com The classical Williamson synthesis involves the reaction of an alkoxide with a primary alkyl halide. youtube.commasterorganicchemistry.com In this context, the aromatic ring itself is the electrophilic partner, and the butoxide ion acts as the nucleophile.

The key steps are:

Formation of the Nucleophile: Butanol is deprotonated by a strong base (e.g., sodium hydride, potassium carbonate) to form the highly nucleophilic butoxide anion. researchgate.net

Nucleophilic Attack: The butoxide anion attacks the carbon atom bearing a chlorine atom on the dichlorinated benzene ring.

Displacement: The chloride ion is expelled as the leaving group, resulting in the formation of a C-O ether bond.

This process is repeated for the second butoxy group to yield the final this compound. The efficiency of this SₙAr reaction is highly dependent on the electronic nature of the aromatic ring; the presence of electron-withdrawing substituents ortho or para to the leaving group significantly accelerates the reaction. masterorganicchemistry.comlibretexts.org

Optimization of Reaction Conditions and Yields for Dibutoxy Integration

Several strategies can be employed to optimize the yield and efficiency of the dibutoxylation reaction.

Solvent Choice: Polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) are often used for SₙAr and Williamson ether syntheses as they can solvate the cation of the alkoxide salt, leaving the anion more nucleophilic. lumenlearning.comchem-station.com

Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions involving a water-soluble nucleophile (or its salt) and an organic-soluble substrate. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the nucleophile (butoxide) from the aqueous or solid phase into the organic phase where the reaction occurs. austinpublishinggroup.commdpi.comyoutube.com This method can improve reaction rates and yields, often under milder conditions. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has become a popular method for accelerating organic reactions. thieme-connect.com For ether synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts compared to conventional heating methods. organic-chemistry.orgresearchgate.netorgchemres.org

The table below summarizes optimization strategies for ethereal linkage formation.

| Parameter | Conventional Method | Optimized Strategy | Advantage of Optimization |

|---|---|---|---|

| Heating | Refluxing for several hours | Microwave Irradiation | Reduced reaction time (minutes vs. hours), often higher yields. organic-chemistry.orgthieme-connect.com |

| Catalysis | No catalyst or simple base | Phase-Transfer Catalysis (e.g., quaternary ammonium salts) | Enhanced reaction rates, use of biphasic systems, milder conditions. austinpublishinggroup.commdpi.com |

| Base | Strong bases like NaH | Milder bases like K₂CO₃ (especially with microwave) | Improved safety and handling, cost-effective. organic-chemistry.org |

| Solvent | High-boiling point organic solvents | Polar aprotic solvents (DMSO, DMF) or solvent-free conditions | Increased reaction rate, potential for greener chemistry. lumenlearning.comorganic-chemistry.org |

By carefully selecting the starting materials and optimizing the reaction conditions through modern techniques, the synthesis of this compound can be achieved with high efficiency and purity.

Multi-step Synthetic Sequences Leading to this compound

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution, most notably via adaptations of the Williamson ether synthesis. This involves the reaction of a dichlorinated benzene precursor with a butoxide source. The specific pathway and reagents can vary, influencing yield and purity.

A foundational precursor for this synthesis is 1,4-dichlorobenzene, which is produced industrially by the electrophilic chlorination of benzene in the presence of a catalyst. chemicalbook.com From this starting point, a common route involves creating a more reactive intermediate, such as 1,4-dichloro-2,5-dihydroxybenzene. The final etherification step is then carried out.

The most prevalent synthetic strategy is the Williamson ether synthesis, which, in this case, involves the reaction of an alkoxide with an aryl halide. byjus.com A typical multi-step sequence proceeds as follows:

Preparation of the Dihydroxy Intermediate: A precursor such as 1,4-dichlorobenzene is functionalized to introduce hydroxyl groups at the 2 and 5 positions, yielding 1,4-dichloro-2,5-dihydroxybenzene.

Formation of the Alkoxide: The dihydroxy intermediate is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the hydroxyl groups, forming a more nucleophilic disodium (B8443419) or dipotassium (B57713) salt.

Nucleophilic Substitution: The resulting salt is reacted with a butyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane). The alkoxide displaces the halide on the butyl group in a classic SN2 reaction to form the two ether linkages. masterorganicchemistry.comyoutube.com

An alternative and often more efficient approach involves starting with a more activated aromatic ring, such as 1,4-dichloro-2,5-difluorobenzene (B1595807). The fluorine atoms are excellent leaving groups for nucleophilic aromatic substitution. In this method, sodium butoxide (prepared from butanol and a strong base like sodium hydride) is reacted directly with the 1,4-dichloro-2,5-difluorobenzene. smolecule.com

To enhance the efficiency of these syntheses, particularly when dealing with the less reactive chloro- leaving groups, phase-transfer catalysis (PTC) is often employed. jst.go.jp A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the butoxide nucleophile from an aqueous or solid phase into the organic phase containing the dichlorobenzene substrate. jst.go.jpcrdeepjournal.org This technique accelerates the reaction, allows for milder conditions, and can significantly improve yields. fzgxjckxxb.com

Recent advancements have focused on further optimizing reaction conditions. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times from many hours to under two hours, while simultaneously increasing yields. smolecule.com

| Method | Precursor | Reagents | Conditions | Yield | Reference |

| Conventional Williamson Ether Synthesis | 1,4-dichloro-2,5-dihydroxybenzene | 1. NaOH or KOH 2. 1-Bromobutane | Conventional Heating, 12-24 hours | Moderate | byjus.commasterorganicchemistry.com |

| Phase-Transfer Catalysis (PTC) | 1,4-dichloro-2,5-difluorobenzene | Sodium Butoxide, Tetrabutylammonium Bromide | Biphasic system, 80-100 °C, 4-8 hours | >80% | smolecule.comjst.go.jptandfonline.com |

| Microwave-Assisted Synthesis | 1,4-dichloro-2,5-difluorobenzene | Butanol, Palladium catalyst | Microwave Irradiation, 150 °C | ~92% | smolecule.com |

This table provides an interactive summary of different synthetic methodologies for preparing this compound.

Scalability and Process Chemistry Considerations in Synthesis

Scaling the synthesis of this compound from a laboratory setting to industrial production introduces several critical considerations related to cost, safety, efficiency, and waste management. Process chemistry aims to optimize these factors for large-scale manufacturing.

Choice of Synthetic Route: For industrial applications, the Williamson ether synthesis facilitated by phase-transfer catalysis is often the most advantageous method. byjus.comcrdeepjournal.org PTC is highly scalable because it allows for efficient reaction between immiscible reactants, eliminates the need for anhydrous solvents, and often uses robust, inexpensive inorganic bases like potassium carbonate. fzgxjckxxb.comtandfonline.com Using potassium carbonate is often preferred over sodium hydroxide on a large scale to minimize the risk of hydrolyzing the ester groups in related syntheses and to avoid handling highly caustic solutions. tandfonline.com

Reaction Conditions: Temperature control is crucial. The etherification reaction is often exothermic, and on a large scale, efficient heat management is required to prevent runaway reactions that can lead to the formation of tars and other by-products. crdeepjournal.org The use of PTC allows for lower and more controllable reaction temperatures compared to traditional methods that might require high heat to drive the reaction. crdeepjournal.org

Reagent and Solvent Management: The cost and availability of starting materials are paramount. For instance, while 1,4-dichloro-2,5-difluorobenzene is a highly reactive and efficient precursor, its cost may be prohibitive for bulk manufacturing compared to more accessible chlorinated phenols. smolecule.com On an industrial scale, solvents are chosen based on a balance of efficacy, cost, safety (flammability), and environmental impact. The ability of PTC to work in two-phase systems (e.g., toluene/water) simplifies product work-up and catalyst recovery. crdeepjournal.org

Process Optimization and Control: As demonstrated in the ton-scale production of structurally related compounds like 1,4-bis(dichloromethyl)-2,5-dichlorobenzene, controlling the rate of reagent addition and maintaining mild conditions are key to ensuring high selectivity and yield. researchgate.net Continuous monitoring of the reaction progress using techniques like gas chromatography (GC) is essential for determining the optimal reaction time and minimizing the formation of impurities.

| Consideration | Laboratory Scale | Industrial Scale | Rationale |

| Catalysis | Various options, including stoichiometric bases | Phase-Transfer Catalysis (PTC) is preferred | High efficiency, mild conditions, easy separation, cost-effective. crdeepjournal.orgfzgxjckxxb.com |

| Base | Strong bases like NaH or NaOH | Weaker, solid bases like K2CO3 | Safer handling, lower cost, avoids hydrolysis side reactions. tandfonline.com |

| Solvent | Anhydrous organic solvents (e.g., DMF, Acetonitrile) | Biphasic systems (e.g., Toluene/Water) or high-boiling point solvents | Cost, safety, ease of product isolation and solvent recycling. byjus.com |

| Temperature | Heating mantles, oil baths | Jacketed reactors with automated temperature control | Precise control of exothermic reactions to ensure safety and selectivity. crdeepjournal.orgresearchgate.net |

| Work-up | Liquid-liquid extraction, chromatography | Distillation, crystallization, filtration | Efficiency, throughput, and minimization of solvent waste. |

This interactive table outlines the key differences in process chemistry considerations between laboratory and industrial-scale synthesis.

Green Chemistry Approaches in the Synthesis of Related Aromatic Compounds

Green chemistry, or sustainable chemistry, provides a framework for minimizing the environmental impact of chemical processes. ijpsjournal.com These principles are increasingly applied to the synthesis of aromatic compounds, including ethers like this compound, to enhance safety, reduce waste, and improve efficiency. researchgate.net

Use of Greener Catalysis: Phase-transfer catalysis is considered a green chemistry technique. It maximizes atom economy by acting in catalytic amounts and often allows reactions to proceed in water or with minimal organic solvent, reducing the reliance on volatile organic compounds (VOCs). fzgxjckxxb.com This approach avoids the need for harsh, anhydrous conditions and often leads to cleaner reactions with easier product separation. fzgxjckxxb.comejcmpr.com

Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technology. By directly and efficiently heating the reactants, it drastically cuts reaction times and energy consumption compared to conventional heating methods. smolecule.comijpsjournal.com This leads to higher throughput and can often minimize the formation of thermal degradation by-products.

Safer Solvents and Reaction Media: A core tenet of green chemistry is the replacement of hazardous solvents. For the synthesis of aromatic ethers, research has explored the use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF₆]), as environmentally benign reaction media. smolecule.com These solvents are non-volatile and can be recycled, and in some cases, they enable reactions to proceed at room temperature with very high atom economy. smolecule.com Water is the most desirable green solvent, and techniques like PTC are valuable for enabling reactions with water-insoluble organic substrates. fzgxjckxxb.com

Waste Reduction and Atom Economy: Green synthetic strategies prioritize the design of processes that incorporate most of the starting materials into the final product (high atom economy). researchgate.net This involves choosing reactions that are highly selective and avoid the use of protecting groups or stoichiometric reagents that generate significant waste. For instance, the direct etherification of a dichlorinated phenol (B47542) under PTC conditions is more atom-economical than a route requiring multiple steps of functional group interconversion.

| Green Chemistry Principle | Application in Aromatic Ether Synthesis | Benefit | Reference |

| Waste Prevention | Use of catalytic processes (e.g., PTC) over stoichiometric reagents. | Reduces inorganic salt waste and improves process efficiency. | fzgxjckxxb.com |

| Atom Economy | Designing direct, one-pot syntheses. | Maximizes the incorporation of reactant atoms into the final product. | researchgate.net |

| Safer Solvents & Auxiliaries | Replacing volatile organic solvents with water, ionic liquids, or solvent-free conditions. | Reduces environmental pollution and improves operational safety. smolecule.comejcmpr.com | |

| Energy Efficiency | Employing microwave irradiation instead of conventional heating. | Drastically reduces reaction times and energy consumption. smolecule.comijpsjournal.com | |

| Catalysis | Using recyclable phase-transfer catalysts or palladium catalysts. | Enhances reaction rates and selectivity, allowing for milder conditions. | smolecule.comjst.go.jp |

This interactive table summarizes key green chemistry approaches relevant to the synthesis of this compound and related compounds.

Reactivity and Chemical Transformations of 1,4 Dibutoxy 2,5 Dichlorobenzene

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Dichlorobenzene Core

The benzene (B151609) ring of 1,4-Dibutoxy-2,5-dichlorobenzene is activated towards electrophilic aromatic substitution by the two electron-donating butoxy groups. These alkoxy groups direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com However, in this specific molecule, the only available positions for substitution are ortho to a butoxy group and meta to the other, which are also adjacent to the chlorine atoms. The steric hindrance from the butoxy groups and the deactivating effect of the chlorine atoms can influence the feasibility and outcome of such reactions.

Conversely, nucleophilic aromatic substitution (SNAAr) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.comyoutube.comyoutube.comnih.gov In this compound, the butoxy groups are electron-donating, which disfavors traditional SNAAr reactions by increasing the electron density of the aromatic ring. Therefore, direct displacement of the chloride ions by nucleophiles under standard conditions is not a facile process. However, such reactions can sometimes be achieved under harsh conditions or through alternative mechanisms like the benzyne (B1209423) pathway, especially with very strong bases. youtube.comyoutube.com

Cross-Coupling Reactions Involving Carbon-Chlorine Bonds

The presence of carbon-chlorine bonds in this compound opens up avenues for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules and polymers.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgsumitomo-chem.co.jpchemspider.com While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich and sterically hindered phosphine (B1218219) ligands, have enabled the efficient coupling of aryl chlorides. nsf.govnih.govwhiterose.ac.ukresearchgate.netnih.gov

For this compound, a Suzuki-Miyaura coupling would involve the reaction with a boronic acid or ester to replace one or both chlorine atoms with an aryl, vinyl, or alkyl group. The specific conditions, including the choice of catalyst, ligand, base, and solvent, would be critical to achieve high yields and selectivity. For instance, the reaction of a dichlorinated heteroarene has shown that selectivity can be controlled by the choice of ligand and reaction conditions. nsf.govwhiterose.ac.uk

A representative, though not specific to this exact molecule, Suzuki-Miyaura reaction is shown in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 4-bromochlorobenzene | Phenylboronic acid | Palladium standard solution | 1M Potassium hydroxide (B78521) | 95% Ethanol (B145695) | 4-chloro-1,1'-biphenyl |

This table illustrates a general Suzuki-Miyaura coupling and not a specific reaction of this compound. chemspider.com

Other significant palladium-catalyzed reactions include the Sonogashira and Heck couplings.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine. wikipedia.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne would lead to the introduction of one or two alkynyl substituents, which are valuable for the synthesis of conjugated materials. The reactivity of the C-Cl bonds would again be a key consideration, often necessitating more forcing conditions or specialized catalysts compared to C-Br or C-I bonds.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org Applying the Heck reaction to this compound would enable the introduction of vinyl groups onto the aromatic ring, a key step in the synthesis of precursors for polymers like poly(p-phenylene vinylene) (PPV). rsc.orgsigmaaldrich.com The synthesis of 1,4-Dibutoxy-2,5-divinylbenzene (B12518741), a related monomer, is achieved through such cross-coupling strategies.

| Coupling Reaction | General Reactants | Catalyst System | Key Product Feature |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C triple bond |

| Heck | Unsaturated Halide + Alkene | Pd catalyst, Base | C-C double bond (vinylation) |

Derivatization at the Butoxy Moieties

The butoxy groups of this compound are relatively stable ether linkages. However, they can be chemically modified, offering another dimension to the functionalization of this molecule.

The ether linkages in alkoxy-substituted benzenes can be cleaved under specific conditions, typically using strong acids like HBr or HI, or with Lewis acids such as BBr₃. This cleavage would convert the butoxy groups into hydroxyl groups, yielding 2,5-dichlorohydroquinone (B146588). This diol can then be re-functionalized, for example, by re-alkylation with different alkyl halides to introduce new ether side chains, or by esterification. This strategy allows for the modification of the solubility and electronic properties of the resulting compounds.

Oxidative and Reductive Transformations of the Aromatic Ring

The aromatic ring of this compound can undergo oxidative and reductive transformations, although these reactions can be challenging due to the stability of the benzene ring.

Oxidative transformations of the benzene ring itself are generally difficult and often require powerful oxidizing agents, which can lead to ring-opening or degradation. However, under controlled biological conditions, similar chlorinated aromatic compounds can be oxidized by microorganisms. For example, certain bacteria can dioxygenate dichlorobenzenes to form dihydrodiols, which can then be further metabolized. ethz.ch

Reductive transformations can be employed to remove the chlorine atoms. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) and a hydrogen source. This process, known as hydrodechlorination, would convert this compound into 1,4-dibutoxybenzene (B152509). Reductive dechlorination can also be achieved under anaerobic microbial conditions. ethz.ch

Reaction Mechanisms and Pathways in the Synthesis of Derivatives

The chemical reactivity of this compound serves as a foundation for the synthesis of a variety of derivatives, primarily through palladium-catalyzed cross-coupling reactions. These transformations are crucial for introducing new functional groups onto the benzene ring, thereby modifying the electronic and structural properties of the parent molecule. The primary reaction pathways involve mechanisms such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are detailed below.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in facilitating the formation of carbon-carbon and carbon-nitrogen bonds on the this compound scaffold. The choice of catalyst, ligands, and reaction conditions can selectively target the chlorine substituents for substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. diva-portal.org For this compound, this reaction allows for the introduction of aryl, vinyl, or alkyl groups in place of the chlorine atoms.

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: diva-portal.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl chloride (this compound) to form a Pd(II) complex. This is often the rate-determining step. diva-portal.org

Transmetalation: The organoboron compound (e.g., a boronic acid or ester) transfers its organic group to the Pd(II) complex, with the assistance of a base. diva-portal.org

Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final coupled product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. diva-portal.org

Studies have shown that both mono- and di-substituted products can be obtained. The selectivity towards single or double coupling can be influenced by factors such as the stoichiometry of the reagents and the reaction conditions. acs.org For instance, using a large excess of the dihalobenzene can favor monocoupling. acs.org

Table 1: Key Steps in the Suzuki-Miyaura Coupling Mechanism

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. |

| Transmetalation | An organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. |

This table outlines the fundamental mechanistic steps of the Suzuki-Miyaura cross-coupling reaction as it applies to the functionalization of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is particularly useful for introducing primary or secondary amine functionalities to the this compound core.

The mechanism of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves the following sequence: wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl chloride.

Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation with a base to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the desired aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org

The choice of phosphine ligands is critical for the efficiency of the Buchwald-Hartwig amination. libretexts.org Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands, have been shown to be effective in promoting the coupling of a wide range of amines with aryl halides. wikipedia.org

Table 2: Comparison of Suzuki-Miyaura and Buchwald-Hartwig Reactions for Modifying this compound

| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Bond Formed | Carbon-Carbon | Carbon-Nitrogen |

| Coupling Partner | Organoboron Compound | Amine |

| Key Mechanistic Steps | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |

| Typical Products | Biaryls, Alkylated or Vinylated Arenes | Aryl Amines |

This table provides a comparative overview of the two primary palladium-catalyzed cross-coupling reactions used to synthesize derivatives of this compound.

Other Potential Transformations

While palladium-catalyzed reactions are predominant, the structure of this compound allows for other potential transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the chlorine atoms and the activating effect of the butoxy groups could potentially allow for nucleophilic aromatic substitution (SNAr) reactions under specific conditions. In this type of reaction, a strong nucleophile would directly displace a chlorine atom. The feasibility of this pathway would depend on the strength of the nucleophile and the reaction conditions, such as temperature and the use of a suitable solvent. beilstein-journals.org

Electrophilic Aromatic Substitution

Further electrophilic substitution on the benzene ring of this compound is generally difficult due to the deactivating effect of the two chlorine atoms. However, the ortho- and para-directing butoxy groups are activating, creating a complex interplay of electronic effects. Any potential electrophilic substitution would likely occur at the positions ortho to the butoxy groups, which are the same positions occupied by the chlorine atoms, making such reactions challenging without prior modification of the existing substituents. rsc.org

Functionalization and Derivatization Strategies for Advanced Chemical Entities

Introduction of Extended π-Systems via Conjugation Chemistry

The introduction of extended π-systems is a fundamental approach to designing organic materials with desirable electronic and photophysical properties. Through conjugation chemistry, the localized aromatic system of 1,4-Dibutoxy-2,5-dichlorobenzene can be expanded into larger, delocalized electronic structures, leading to the formation of conjugated polymers and oligomers, as well as styryl-based derivatives with potential applications in organic electronics.

Conjugated polymers, such as poly(p-phenylene vinylene) (PPV) and its derivatives, are a significant class of materials in the field of organic electronics due to their electrical conductivity and electroluminescent properties. nih.govwikipedia.org The Gilch polymerization is a well-established method for synthesizing PPVs from α,α'-dihalo-p-xylenes in the presence of a strong base. nih.gov While direct polymerization of this compound is not the typical route, it can be readily converted into a suitable monomer for Gilch polymerization.

The synthesis of a PPV derivative from this compound would conceptually begin with the chloromethylation of the benzene (B151609) ring to yield 1,4-bis(chloromethyl)-2,5-dibutoxybenzene. This monomer can then undergo a dehydrohalogenation polymerization upon treatment with a strong base, such as potassium tert-butoxide, to form the corresponding poly(2,5-dibutoxy-1,4-phenylene vinylene). The dibutoxy side chains are crucial for ensuring the solubility of the resulting polymer in common organic solvents, a critical factor for solution-based processing and device fabrication. researchgate.net The general reaction scheme is depicted below:

Table 1: Conceptual Gilch Polymerization of this compound Derivative

| Step | Reactant(s) | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Chloromethylation | This compound, Paraformaldehyde, HCl | Lewis acid catalyst (e.g., ZnCl₂) | 1,4-Dibutoxy-2,5-dichloro-bis(chloromethyl)benzene |

| 2. Polymerization | 1,4-Dibutoxy-2,5-dichloro-bis(chloromethyl)benzene | Potassium tert-butoxide, THF, N₂ atmosphere | Poly(2,5-dibutoxy-3,6-dichloro-1,4-phenylene vinylene) |

The resulting polymer would be expected to exhibit photoluminescent properties, with the emission wavelength influenced by the electron-donating alkoxy groups and the electron-withdrawing chloro substituents on the phenylene vinylene backbone.

The Heck coupling reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the arylation of olefins. researchgate.netmdpi.comsctunisie.org This reaction can be employed to synthesize styryl-based derivatives from this compound, which are of interest for their potential nonlinear optical and electroluminescent properties. researchgate.net By coupling this compound with styrene (B11656) in the presence of a palladium catalyst and a base, one or both of the chloro groups can be substituted with a styryl moiety.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. nih.gov For instance, a typical Heck coupling might involve Pd(OAc)₂ as the catalyst, a phosphine (B1218219) ligand such as PPh₃, a base like K₂CO₃, and a polar aprotic solvent like DMF or NMP. sctunisie.org The presence of electron-donating dibutoxy groups on the benzene ring can influence the reactivity of the aryl chloride in the oxidative addition step of the catalytic cycle.

Table 2: Representative Heck Coupling Reaction for Styryl Derivative Synthesis

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | 1,4-Dibutoxy-2-chloro-5-styrylbenzene and/or 1,4-Dibutoxy-2,5-distyrylbenzene |

The resulting styryl derivatives, with their extended π-conjugation, are candidates for investigation in various electronic applications, including as components in organic light-emitting diodes (OLEDs) or as two-photon absorption materials. researchgate.net

Cycloaddition Reactions and Formation of Polycyclic Aromatic Hydrocarbons

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental transformations for the construction of cyclic and polycyclic systems. nih.govbeilstein-journals.org While this compound itself is not a diene, it can be a precursor to diene-containing molecules that can participate in such reactions. For instance, the corresponding divinyl derivative, 1,4-Dibutoxy-2,5-divinylbenzene (B12518741), can be synthesized and subsequently used as a diene in Diels-Alder reactions to build complex polycyclic aromatic hydrocarbons (PAHs).

The synthesis of 1,4-Dibutoxy-2,5-divinylbenzene can be achieved through a double Heck coupling reaction of this compound with a vinylating agent, or more commonly from the corresponding dibromo derivative with vinyltributyltin under Stille coupling conditions. Once formed, this divinylbenzene (B73037) derivative can react with a variety of dienophiles to construct new six-membered rings, which can then be aromatized to form the final PAH. For example, a reaction with a dienophile like maleic anhydride, followed by dehydrogenation, could lead to the formation of a substituted anthracene (B1667546) derivative. nih.govnih.gov

Table 3: Conceptual Synthesis of a Polycyclic Aromatic Hydrocarbon via Diels-Alder Reaction

| Step | Reaction | Reactants | Dienophile | Intermediate Product | Final Product (after aromatization) |

|---|---|---|---|---|---|

| 1 | Diels-Alder Cycloaddition | 1,4-Dibutoxy-2,5-divinylbenzene | Maleic Anhydride | Bicyclic adduct | Substituted Anthracene Derivative |

This strategy provides a modular approach to complex aromatic systems, where the properties of the final PAH can be tuned by the choice of the dienophile.

Precursor Role in Macrocyclic and Supramolecular Architectures

The rigid framework and the potential for functionalization make this compound and its derivatives valuable building blocks in the synthesis of macrocycles and supramolecular structures. These large, cyclic molecules are of great interest for their ability to act as hosts in host-guest chemistry, with applications in sensing, catalysis, and separation.

Crown ethers are cyclic polyethers known for their ability to selectively bind metal cations. nih.govresearchgate.netsemanticscholar.orgnih.govvt.edu The synthesis of a crown ether analogue from this compound would first require the hydrolysis of the butoxy groups and the substitution of the chloro groups to yield a dihydroxy-functionalized benzene derivative. This diol can then undergo a Williamson ether synthesis with an oligo(ethylene glycol) ditosylate in the presence of a base under high-dilution conditions to favor intramolecular cyclization. researchgate.net

Calixarenes are another important class of macrocycles, typically formed from the condensation of phenols and aldehydes. researchgate.netnih.govnih.govrsc.org A calixarene-like structure could be conceptually assembled using a derivative of this compound. For example, after conversion to a di-functionalized monomer, it could be cyclooligomerized with a suitable linking agent to form a macrocyclic structure. The dibutoxy groups would enhance the solubility and influence the conformational properties of the resulting macrocycle.

Pillar[n]arenes are a relatively new class of macrocyclic hosts composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges at their para-positions. researchgate.netrsc.org The synthesis of pillar[n]arenes typically involves the acid-catalyzed condensation of a 1,4-dialkoxybenzene with paraformaldehyde. researchgate.net Therefore, 1,4-Dibutoxybenzene (B152509), which can be derived from this compound via dechlorination, is a direct precursor for the synthesis of dibutoxy-substituted pillar[n]arenes.

The Lewis acid-catalyzed cyclooligomerization of 1,4-dibutoxybenzene with paraformaldehyde can lead to a mixture of pillar[n]arenes with varying numbers of repeating units (n), with pillar nih.govarene often being the major product. researchgate.net The reaction conditions, including the choice of catalyst and solvent, can influence the selectivity for a particular ring size.

Table 4: Synthesis of Dibutoxy-Substituted Pillar nih.govarene

| Monomer | Co-reactant | Catalyst | Solvent | Product |

|---|---|---|---|---|

| 1,4-Dibutoxybenzene | Paraformaldehyde | Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid) | Dichloroethane or similar | Per-dibutoxypillar nih.govarene |

The resulting pillar[n]arenes, featuring dibutoxy groups on their rims, exhibit unique host-guest properties and can be further functionalized for a variety of applications in materials science and supramolecular chemistry. researchgate.netrsc.org

Selective Functionalization of Different Sites on the Core Structure

The molecular architecture of this compound presents several distinct reactive sites that can be targeted for selective functionalization. The core structure consists of a benzene ring substituted with two electron-donating butoxy groups and two electron-withdrawing chloro groups in a para- and ortho/meta-relationship to each other, respectively. Additionally, two aromatic C-H bonds are available for substitution. This arrangement of functional groups allows for a variety of derivatization strategies, enabling the synthesis of more complex molecules. The primary sites for functionalization include the carbon-chlorine (C-Cl) bonds, the aromatic carbon-hydrogen (C-H) bonds, and the butoxy ether linkages.

Functionalization via C-Cl Bond Manipulation

The two chlorine atoms on the benzene ring are primary sites for nucleophilic aromatic substitution and, more significantly, for transition metal-catalyzed cross-coupling reactions. The electron-donating nature of the para-butoxy groups can influence the reactivity of these C-Cl bonds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination can be employed to selectively functionalize the C-Cl positions. It is possible to achieve very high chemoselectivity for mono-arylation on dichlorobenzene isomers using specific palladium catalyst systems. researchgate.net This principle can be extended to this compound, allowing for either monosubstitution or disubstitution by carefully controlling stoichiometry and reaction conditions.

For instance, a mono-Suzuki coupling could be achieved by using a limited amount of boronic acid, leading to a singly functionalized product. Subsequent reaction with a different coupling partner would yield a dissymmetrically substituted derivative.

Illustrative Suzuki Coupling Reaction Data

| Entry | Aryl Boronic Acid | Catalyst | Product | Substitution |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | 2-Butoxy-5-chloro-1,4-diphenylbenzene | Mono |

This table is illustrative of potential reactions based on established chemical principles.

Functionalization of Aromatic C-H Bonds

The two available hydrogen atoms on the aromatic ring are susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in the regioselectivity of these reactions. The butoxy groups are strong activating groups and are ortho-, para-directing, while the chloro groups are deactivating but also ortho-, para-directing. Given the substitution pattern, electrophilic attack would be directed to the positions already occupied by chlorine, making direct C-H functionalization challenging without prior modification. However, reactions like Friedel-Crafts alkylation have been demonstrated on activated rings such as 1,4-dimethoxybenzene, where steric hindrance can prevent over-alkylation. rsc.org

Derivatization via Benzyne (B1209423) Intermediates

Analogous to other dihalobenzenes, this compound can potentially serve as a precursor to a benzyne intermediate. researchgate.net Treatment with a strong base, such as an organolithium reagent, could induce elimination of HCl to form 3,6-dibutoxybenzyne. This highly reactive intermediate can then be trapped in situ by various dienophiles, such as furan (B31954) or anthracene, through a Diels-Alder cycloaddition reaction. This strategy provides a pathway to complex, polycyclic aromatic structures. The use of 1,4-difluoro-2,5-dimethoxybenzene (B174104) as a precursor for iterative Diels-Alder reactions highlights the utility of this approach. researchgate.net

Potential Benzyne Formation and Trapping

| Reagent | Dienophile | Resulting Structure |

|---|---|---|

| n-Butyllithium | Furan | Substituted oxabenzonorbornadiene derivative |

This table illustrates potential synthetic outcomes based on the reactivity of analogous aryne precursors.

Modification of Butoxy Groups

While the C-O bonds of the dibutoxy groups are generally stable, they can be cleaved under harsh conditions, for example, using strong acids like HBr or BBr₃. This would yield the corresponding dichlorohydroquinone derivative, which could then be re-alkylated or functionalized in other ways. Additionally, the butoxy groups influence the solubility of the compound in organic solvents, which is an important consideration for its processability in various applications.

Theoretical and Computational Investigations on 1,4 Dibutoxy 2,5 Dichlorobenzene and Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of substituted benzenes. nist.govnih.gov Methods like DFT, with functionals such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), provide reliable insights into molecular geometries, electronic structures, and spectroscopic properties. rsc.orgresearchgate.net For a molecule like 1,4-Dibutoxy-2,5-dichlorobenzene, these calculations typically use basis sets like 6-311G(d,p) or 6-311++G(d,p) to ensure a good balance between computational cost and accuracy. researchgate.netiucr.orgclinicsearchonline.org The choice of functional and basis set is crucial, as it influences the accuracy of the computed properties, from bond lengths to energy levels. researchgate.netarxiv.org

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For this compound, the geometry is primarily defined by the substituted benzene (B151609) ring and the conformation of the two flexible butoxy side chains.

The geometry of the benzene ring is influenced by its substituents. The chlorine atoms are electron-withdrawing, while the butoxy groups are electron-donating. Computational studies on the parent 1,4-dichlorobenzene (B42874) molecule provide a baseline for understanding the core structure. DFT calculations accurately predict the bond lengths and angles of this planar molecule, which possesses D2h symmetry. chemtube3d.com

The introduction of the butoxy groups significantly complicates the conformational landscape. Each butoxy group has several rotatable bonds (C-O, C-C), leading to numerous possible conformers. Conformational analysis of similar molecules, like o-dimethoxybenzene, using MP2 level ab initio calculations, shows that methoxy (B1213986) groups can adopt conformations that are either coplanar with the benzene ring or nearly perpendicular to it, with very small energy differences (as little as 0.16 kcal mol−1). rsc.org For this compound, the bulky butyl chains would experience steric hindrance with each other and with the adjacent chlorine atoms, influencing their preferred orientation. The most stable conformer would likely involve a complex arrangement that minimizes these steric clashes while optimizing electronic interactions.

Table 1: Predicted Geometrical Parameters for the 1,4-Dichlorobenzene Core (Based on DFT calculations of 1,4-dichlorobenzene, serving as a reference for the core structure of this compound)

| Parameter | Predicted Value (Å or °) | Method/Basis Set |

| C-Cl Bond Length | 1.745 | B3LYP/6-311++G(d,p) |

| C-C Bond Length | 1.390 - 1.395 | B3LYP/6-311++G(d,p) |

| C-H Bond Length | 1.084 | B3LYP/6-311++G(d,p) |

| C-C-C Bond Angle | ~120 | B3LYP/6-311++G(d,p) |

| Cl-C-C Bond Angle | ~120 | B3LYP/6-311++G(d,p) |

| Note: The presence of butoxy groups in this compound would cause slight deviations from these values due to electronic and steric effects. |

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally corresponds to higher reactivity and easier electronic excitation. nih.govschrodinger.com

For this compound, the HOMO is expected to have significant contributions from the electron-rich butoxy groups and the π-system of the benzene ring. The LUMO, conversely, would be influenced by the electron-withdrawing chlorine atoms and the π* orbitals of the ring. DFT calculations are highly effective for determining these orbital energies. schrodinger.com

Studies on related molecules provide insight:

Benzene: Has a relatively large HOMO-LUMO gap. arxiv.org

1,4-Dichlorobenzene: The chlorine atoms lower the energy of both the HOMO and LUMO, but the effect on the LUMO is typically more pronounced, leading to a smaller gap compared to benzene.

1,4-Dimethoxybenzene: The electron-donating methoxy groups raise the energy of the HOMO significantly, which drastically reduces the HOMO-LUMO gap compared to benzene. researchgate.net

In this compound, these effects are combined. The electron-donating butoxy groups will raise the HOMO energy, while the electron-withdrawing chlorine atoms will lower the LUMO energy. This synergistic effect is expected to result in a relatively small HOMO-LUMO gap, making the molecule more susceptible to electronic excitation than either of the parent disubstituted benzenes alone.

Table 2: Comparison of Calculated HOMO-LUMO Gaps (Illustrative values from computational studies on analogous compounds to predict the trend for this compound)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | ~ -6.7 | ~ -1.1 | ~ 5.6 |

| 1,4-Dichlorobenzene | ~ -6.9 | ~ -1.5 | ~ 5.4 |

| 1,4-Dimethoxybenzene | ~ -5.3 | ~ -0.8 | ~ 4.5 |

| Predicted Trend for this compound | Higher than Dichlorobenzene | Lower than Dimethoxybenzene | Smaller than both analogues |

| Note: Actual values vary depending on the computational method and basis set used. researchgate.netarxiv.org |

Vibrational Spectroscopy Predictions and Simulations (e.g., IR, Raman)

Computational methods can simulate infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. These simulations are invaluable for assigning experimental spectral bands to specific molecular motions. DFT calculations, particularly using the B3LYP functional, have been shown to yield vibrational frequencies that are in good agreement with experimental data after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.net

For this compound, the simulated spectrum would be a composite of vibrations from the benzene ring and the substituents.

Benzene Ring Modes: Include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations.

C-Cl Modes: The C-Cl stretching vibrations are typically found in the fingerprint region of the IR spectrum.

Butoxy Group Modes: These groups introduce characteristic vibrations, including symmetric and asymmetric C-H stretching of the CH2 and CH3 groups, C-O-C stretching, and various bending and rocking modes.

A theoretical study on the similar molecule 1,4-dichloro-2-nitrobenzene (B41259) demonstrated that DFT calculations could accurately reproduce the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the fundamental vibrational modes. researchgate.net A similar approach for this compound would allow for a complete vibrational assignment.

Table 3: Selected Predicted Vibrational Frequencies for Key Functional Groups (Based on DFT calculations of analogous compounds like 1,4-dichlorobenzene and ethers)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2960 - 2850 | Strong (IR) |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| Aliphatic C-H Bend | 1470 - 1350 | Medium |

| Aryl-O-C Stretch | 1275 - 1200 (asymmetric) | Strong (IR) |

| C-Cl Stretch | 850 - 550 | Strong (IR) |

| Note: These are general ranges; precise values would be obtained from a specific DFT calculation. |

Electronic Spectroscopy Predictions and Simulations (e.g., UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netnih.gov The simulation provides the absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. nih.gov

The UV-Vis spectrum of this compound is determined by the electronic transitions within its π-system. The benzene ring itself has characteristic π → π* transitions. The substituents modify these transitions:

Butoxy Groups: As powerful auxochromes, the oxygen lone pairs extend the conjugation and donate electron density to the ring. This typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths, and a hyperchromic effect, increasing the absorption intensity.

Chlorine Atoms: Also act as auxochromes, though their effect is generally weaker than alkoxy groups. They can also induce a red shift.

TD-DFT calculations on related alkoxy-substituted aromatic compounds have shown good correlation between predicted and experimental spectra. nih.govrsc.org For this compound, TD-DFT would likely predict that the lowest energy absorption band corresponds to the HOMO → LUMO transition, with its energy being directly related to the gap discussed in section 5.1.2. Simulations could also predict fluorescence spectra by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state. iucr.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate activation barriers. For aromatic compounds, a major focus is on electrophilic aromatic substitution (SEAr).

A computational method for predicting the regioselectivity of SEAr reactions involves calculating the relative stabilities of the σ-complex (or Wheland) intermediates that are formed when an electrophile attacks different positions on the ring. nih.govdiva-portal.org The position that leads to the most stable intermediate is generally the favored site of reaction. This method has been successfully applied to predict the outcomes of halogenation and Friedel-Crafts reactions on various aromatic substrates. nih.govdiva-portal.org

In the case of this compound, the two available positions on the ring (positions 3 and 6) are equivalent. Therefore, any further substitution will occur at one of these sites. The key question for computational modeling would be to predict the reactivity of the molecule towards various electrophiles compared to other substrates. The strong electron-donating effect of the two butoxy groups is expected to activate the ring towards electrophilic attack, despite the deactivating effect of the two chlorine atoms. Computational modeling could quantify this by calculating the activation energy for a reaction like nitration or halogenation and comparing it to the activation energy for benzene or 1,4-dichlorobenzene.

Charge Distribution and Reactivity Predictions in Substituted Benzenes

The distribution of electron density in a molecule is fundamental to its reactivity. Computational chemistry provides several ways to analyze this, including population analysis (e.g., Mulliken charges) and the calculation of the molecular electrostatic potential (MEP). clinicsearchonline.orgsemanticscholar.org The MEP map visually represents the charge distribution, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-poor regions (prone to nucleophilic attack). clinicsearchonline.org

In this compound, there is a push-pull electronic effect.

Electron-donating Butoxy Groups (-OBu): These groups increase the electron density on the benzene ring, particularly at the ortho and para positions relative to themselves.

Electron-withdrawing Chloro Groups (-Cl): These groups decrease the electron density on the ring via induction but can donate some density through resonance.

A calculated MEP map for this molecule would show significant negative potential (red/yellow) around the oxygen atoms of the butoxy groups due to their lone pairs. The aromatic ring itself, enriched by the butoxy groups, would also exhibit negative potential, particularly at the unsubstituted carbon atoms (positions 3 and 6), marking them as the sites for electrophilic attack. The hydrogen atoms of the butyl chains would show positive potential (blue). This charge distribution confirms the predictions from simple resonance theory but provides a quantitative and visual model of the molecule's reactive surface. semanticscholar.org

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment and purity assessment of 1,4-dibutoxy-2,5-dichlorobenzene. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring typically appear as a singlet, a consequence of their chemical equivalence due to the symmetrical substitution pattern. The protons of the butoxy groups give rise to more complex signals. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) appear as a triplet, while the subsequent two methylene groups (-CH₂-CH₂-) present as a multiplet. The terminal methyl protons (-CH₃) also manifest as a triplet. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, further confirming the structure.

The ¹³C NMR spectrum complements the proton data by detailing the carbon framework. It will show distinct signals for the aromatic carbons, including those directly bonded to chlorine and oxygen, as well as separate signals for each carbon in the butoxy chains. The chemical shifts of these signals are indicative of their electronic environment.

The purity of a sample of this compound can be readily assessed by the absence of extraneous peaks in both the ¹H and ¹³C NMR spectra. The presence of impurities would result in additional signals, allowing for their identification and quantification.

To unequivocally assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, researchers employ multi-dimensional NMR techniques. youtube.comslideshare.net These experiments provide correlation data that reveal through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons (¹H-¹H). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene groups within the butoxy chains, confirming their sequential arrangement. The absence of a correlation to the aromatic proton signal would further validate its isolated nature on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum is invaluable for assigning the carbon signals based on their attached protons. For instance, the signal for the O-CH₂ protons will show a cross-peak to the signal of the corresponding carbon atom. This technique is particularly useful for distinguishing between the different methylene carbons in the butoxy chain.

These multi-dimensional NMR techniques, when used in concert, provide a comprehensive and unambiguous structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Upon ionization, the molecule forms a molecular ion (M⁺), the mass of which corresponds to the molecular weight of the compound. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the mass spectrum will exhibit a cluster of peaks for the molecular ion: M⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1. This isotopic signature is a definitive indicator of the presence of two chlorine atoms in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this compound would likely involve the loss of the butoxy chains or parts thereof. For instance, the cleavage of a butyl group or a butoxy radical would lead to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of this compound. mdpi.com The exact mass of the compound is calculated based on the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O, ³⁵Cl). nih.gov By comparing the experimentally measured exact mass with the theoretical mass calculated for the chemical formula C₁₄H₂₀Cl₂O₂, a high degree of confidence in the molecular formula can be achieved. This technique is instrumental in differentiating between compounds that may have the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C₁₄H₂₀Cl₂O₂ |

| Average Mass | 291.21 g/mol epa.gov |

| Monoisotopic Mass | 290.084035 g/mol epa.gov |

| A data table showing the molecular formula and mass properties of this compound. |

Tandem mass spectrometry (MS/MS) is a sophisticated technique used to probe the fragmentation pathways of ions and can be applied to mechanistic studies involving this compound. In an MS/MS experiment, a specific ion, typically the molecular ion, is selected and then subjected to further fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

By systematically studying the fragmentation of the molecular ion and its primary fragment ions, a detailed picture of the bond dissociation energies and rearrangement processes can be constructed. This information can be valuable for understanding the stability of the molecule and predicting its behavior in various chemical environments or reactions. For instance, MS/MS could be used to investigate the mechanisms of degradation or transformation of this compound under specific conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com For this compound, a single-crystal X-ray diffraction analysis would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. This data offers an unambiguous confirmation of the molecular structure and provides insights into the conformation of the flexible butoxy chains.

The planarity of the benzene ring and the positions of the chlorine and butoxy substituents would be determined with high precision. The conformation of the butoxy groups, which can adopt various arrangements due to rotation around the C-O and C-C single bonds, would also be elucidated in the crystalline state.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules of this compound are arranged in the crystal lattice. brynmawr.edu This packing is governed by a variety of intermolecular interactions, which can include van der Waals forces, dipole-dipole interactions, and potentially weaker C-H···Cl or C-H···O hydrogen bonds. rsc.org

The analysis of the crystal packing can reveal the presence of specific motifs, such as stacking of the aromatic rings or interdigitation of the butoxy chains. researchgate.net Understanding these intermolecular interactions is crucial as they influence the physical properties of the solid material, such as its melting point, solubility, and density. The arrangement of the molecules in the crystal can also have implications for the material's bulk properties and its potential applications in materials science.

UV-Visible and Fluorescence Spectroscopy for Electronic and Optical Properties

UV-Visible and fluorescence spectroscopy are powerful tools for probing the electronic transitions and photophysical properties of molecules. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, while fluorescence involves the emission of light as electrons return to the ground state.

The electronic properties of this compound are primarily determined by the substituted benzene ring. The two butoxy groups are electron-donating due to the resonance effect of the oxygen lone pairs, while the two chlorine atoms are electron-withdrawing through their inductive effect, although they also exhibit a weaker resonance-donating effect. The interplay of these substituents influences the energy of the π-π* transitions of the benzene ring.

While specific experimental data for this compound is not readily found in scientific literature, the UV-Vis spectrum of the parent compound, 1,4-dichlorobenzene (B42874), in a solvent like ethanol (B145695) typically shows absorption maxima around 270-280 nm. The introduction of the electron-donating butoxy groups would be expected to cause a bathochromic (red) shift in the absorption maxima due to the raising of the highest occupied molecular orbital (HOMO) energy level.

Fluorescence in dichlorobenzene derivatives is often weak. However, the presence of alkoxy groups can sometimes enhance fluorescence quantum yields. A study on the fluorescence properties of other substituted dichlorobenzenes could provide insights, but direct extrapolation is not always accurate. Without experimental data, any discussion on the specific fluorescence emission wavelengths and quantum yields of this compound remains speculative.

Hypothetical UV-Visible Absorption Data

The following table presents hypothetical UV-Visible absorption data for this compound in a common organic solvent, based on general principles and data from related compounds. This data is for illustrative purposes only.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | ~285 | ~1500 | π → π |

| Ethanol | ~230 | ~9000 | π → π |

Advanced Chromatographic Methods for Separation and Characterization of Complex Mixtures

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. nih.gov For a compound like this compound, which may be present in a reaction mixture alongside starting materials, byproducts, and isomers, advanced chromatographic methods are essential for its isolation and quantification.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. The choice of the GC column (stationary phase) is critical for achieving good resolution. A non-polar or medium-polarity column would likely be effective for separating this compound from other chlorinated and/or butoxylated aromatic compounds.

High-performance liquid chromatography (HPLC) is another versatile technique that can be employed, particularly for less volatile or thermally sensitive compounds. In a reversed-phase HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The retention time of this compound would be influenced by its hydrophobicity, which is significant due to the two butyl chains. This would likely lead to a relatively long retention time compared to more polar impurities.

While general methods for the separation of dichlorobenzene isomers and other chlorinated aromatic compounds have been reported, specific advanced chromatographic methods developed for complex mixtures containing this compound are not described in the available literature. The development of such a method would involve optimizing parameters such as the stationary phase, mobile phase composition (for HPLC), or temperature program (for GC) to achieve the desired separation.

Illustrative Chromatographic Separation Parameters

This table provides an example of potential starting parameters for the analysis of a mixture containing this compound by GC-MS. These are illustrative and would require optimization.

| Parameter | Gas Chromatography (GC) | Mass Spectrometry (MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) | Ionization Mode |

| Injector Temp. | 250 °C | Ion Source Temp. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Mass Range |

| Carrier Gas | Helium | Detector |

Applications of 1,4 Dibutoxy 2,5 Dichlorobenzene Derivatives in Advanced Materials and Supramolecular Systems

Organic Electronics and Optoelectronic Materials

A thorough review of scientific databases and literature reveals no specific instances of 1,4-Dibutoxy-2,5-dichlorobenzene or its immediate derivatives being utilized as precursors for organic field-effect transistors or as building blocks for organic light-emitting diodes and photovoltaic devices.

Precursors for Organic Field-Effect Transistors (OFETs)

There is currently no available research that details the use of this compound in the synthesis or fabrication of organic field-effect transistors. The properties and performance of materials derived from this specific compound for OFET applications have not been reported.